

Head-to-Head Comparison: Indacaterol vs. PF-610355 (formerly known as Sulfonterol)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two long-acting beta-2 adrenergic agonists (LABAs): indacaterol, a marketed drug for chronic obstructive pulmonary disease (COPD), and PF-610355, an investigational compound. It is likely that "**Sulfonterol**" was a misspelling of a compound within the same sulfonamide-derived class as PF-610355. The development of PF-610355 was discontinued in 2011, limiting the available data. This comparison is therefore based on their individual pharmacological profiles and data from separate clinical trials.

Chemical and Pharmacological Profile



Feature	Indacaterol	PF-610355
Chemical Name	5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one	N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide
Molecular Formula	C24H28N2O3	C34H39N3O6S
Molecular Weight	392.49 g/mol	617.76 g/mol
Mechanism of Action	Selective β2-adrenergic receptor agonist. Stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and bronchodilation.	Selective β2-adrenergic receptor agonist with a sulfonamide headgroup. Also stimulates the cAMP pathway, resulting in smooth muscle relaxation.
Receptor Selectivity	High selectivity for $\beta2$ over $\beta1$ and $\beta3$ receptors.	High selectivity for β2-adrenoceptors.
Duration of Action	Ultra-long-acting (24 hours)	Ultra-long-acting (24 hours)
Development Status	Approved and marketed for COPD	Development discontinued in 2011 (Phase II clinical trials)

Pharmacokinetic Properties



Parameter	Indacaterol	PF-610355
Route of Administration	Inhalation (Dry Powder Inhaler)	Inhalation (Dry Powder Inhaler)
Onset of Action	Rapid (within 5 minutes)	Information not readily available, but expected to be rapid.
Time to Peak Plasma Concentration (Tmax)	Approximately 15 minutes	Information not readily available.
Half-life	40-52 hours	Short systemic half-life, designed for rapid clearance.
Metabolism	Primarily by UGT1A1 to a phenolic O-glucuronide. Also metabolized to a lesser extent by CYP3A4.	Primarily via Phase II conjugation (glucuronidation). Minor metabolism by CYP3A4 and CYP2D6.
Excretion	Mainly through feces (unchanged drug and metabolites), with a small amount in urine.	Designed for rapid clearance to minimize systemic exposure.

Efficacy and Clinical Data

Note: Direct comparative efficacy data from head-to-head trials is unavailable. The following is a summary of individual findings.

Indacaterol

Indacaterol has been extensively studied in numerous clinical trials and has demonstrated significant efficacy in the treatment of COPD.



Endpoint	Result	Citation
Forced Expiratory Volume in 1 second (FEV1)	Statistically significant and clinically meaningful improvements in trough FEV1 compared to placebo and other LABAs like salmeterol and formoterol.	[1][2][3]
Dyspnea (Shortness of Breath)	Significant improvements in the Transition Dyspnea Index (TDI) focal score compared to placebo.	[1]
Health-Related Quality of Life	Improvements in the St. George's Respiratory Questionnaire (SGRQ) total score.	[3]
Exacerbation Rate	Reduction in the rate of COPD exacerbations.	

PF-610355

Data for PF-610355 is from Phase I and II clinical trials conducted before its discontinuation.



Endpoint	Result	Citation
Bronchodilation	Demonstrated a 24-hour	
	patients with asthma and	
	COPD.	_
Cardiovascular Safety	А	
	pharmacokinetic/pharmacodyn	
	amic (PK/PD) analysis of data	
	from 10 clinical studies	
	suggested that at therapeutic	
	doses, PF-00610355 was not	
	expected to have clinically	
	relevant effects on heart rate in	
	COPD patients.	

Safety and Tolerability Indacaterol

The safety profile of indacaterol is well-established from extensive clinical use. Common adverse events are consistent with the β 2-agonist class.

- Common Adverse Events: Cough, nasopharyngitis, headache, nausea, and musculoskeletal pain.
- Cardiovascular Effects: Potential for increased heart rate, palpitations, and QTc interval prolongation, although the overall cardiovascular safety profile is considered favorable and comparable to other long-acting bronchodilators.

PF-610355

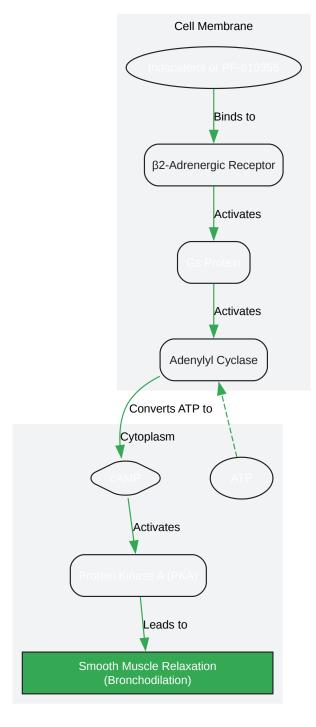
The safety data for PF-610355 is limited to early-phase clinical trials.

Preclinical and Early Clinical Findings: Designed to have minimal systemic exposure and a
favorable safety profile. An integrated analysis of Phase I and II data indicated a low risk of
clinically significant cardiovascular effects at therapeutic doses.



Signaling Pathway and Experimental Workflow Signaling Pathway of β2-Adrenergic Receptor Agonists

β2-Adrenergic Receptor Signaling Pathway



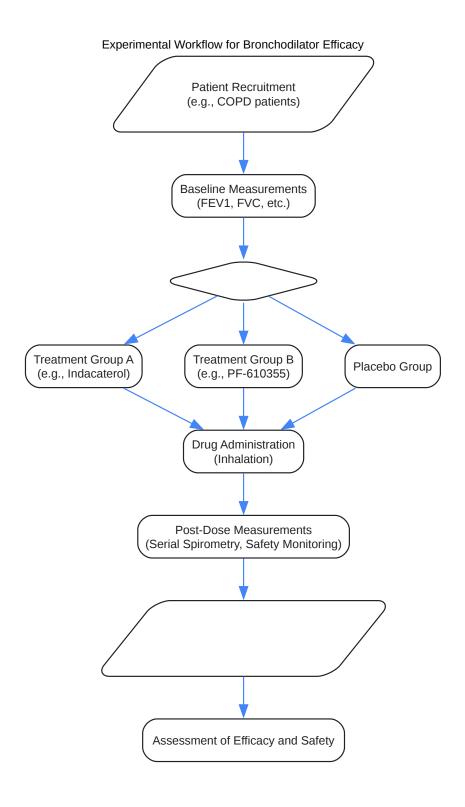


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Caption: β2-Adrenergic Receptor Signaling Pathway.

Typical Experimental Workflow for Assessing Bronchodilator Efficacy





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Caption: Clinical trial workflow for bronchodilators.



Experimental Protocols

Detailed experimental protocols for the clinical trials involving indacaterol and PF-610355 can be found in the supplementary materials of their respective publications. Below is a generalized protocol for a key experiment in assessing bronchodilator efficacy.

In Vivo Measurement of Bronchodilation in a Clinical Trial

- Objective: To assess the efficacy and duration of action of an inhaled bronchodilator in patients with COPD.
- Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
- Participants: Patients with a confirmed diagnosis of moderate-to-severe COPD, meeting specific inclusion and exclusion criteria (e.g., age, smoking history, baseline FEV1).

Procedure:

- Screening and Baseline: Participants undergo a screening visit to confirm eligibility.
 Baseline lung function (FEV1, FVC) is measured using spirometry.
- Randomization: Participants are randomly assigned to receive the investigational drug, placebo, or an active comparator.
- Treatment Administration: The assigned treatment is administered via a specific inhalation device at a designated time.
- Spirometry Assessments: Serial spirometry measurements are performed at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to assess the onset and duration of bronchodilation.
- Safety Monitoring: Adverse events, vital signs (including heart rate and blood pressure),
 and electrocardiograms (ECGs) are monitored throughout the study.
- Data Analysis: The primary efficacy endpoint is often the change from baseline in trough
 FEV1 (the FEV1 measured at the end of the dosing interval). Secondary endpoints may



include peak FEV1, serial FEV1 measurements over 24 hours, and patient-reported outcomes. Statistical analyses are performed to compare the treatment groups.

Conclusion

Indacaterol is a well-established ultra-long-acting β2-agonist with a proven efficacy and safety profile for the once-daily treatment of COPD. PF-610355 was a promising investigational ultra-LABA with a unique sulfonamide headgroup, also designed for once-daily administration. Preclinical and early clinical data for PF-610355 suggested a long duration of action and a favorable safety profile, with a design focused on minimizing systemic exposure.

However, the discontinuation of PF-610355's development means that a direct, comprehensive comparison with indacaterol based on late-phase clinical trial data is not possible. While both molecules share the same therapeutic target and intended duration of action, the extensive clinical evidence supporting the use of indacaterol makes it a key therapeutic option in the management of COPD, whereas PF-610355 remains an investigational compound of historical interest in the development of novel bronchodilators. Further research into sulfonamide-based β 2-agonists may yet yield new therapeutic agents.

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